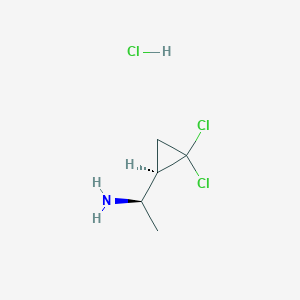
(R)-1-((R)-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride is a chiral compound with significant interest in various fields of scientific research. Its unique structure, featuring a dichlorocyclopropyl group, makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and hydrochloride salt formation. One common method includes the cyclopropanation of an allylic alcohol intermediate using a chiral catalyst to ensure the desired stereochemistry . The reaction conditions often involve the use of a chiral controller such as N,N,N’,N’-tetramethyl-D-tartaric acid diamide butylboronate to favor the production of the desired enantiomer .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The dichlorocyclopropyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions and the role of chirality in biological activity.
Medicine
In medicinal chemistry, ®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride is explored for its potential therapeutic applications. Its unique structure may offer advantages in the design of new drugs with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((S)-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
Ephedrine derivatives: Compounds with similar amine structures but different substituents on the cyclopropyl ring.
Uniqueness
®-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the dichlorocyclopropyl group. This combination of features makes it a valuable compound for studying the effects of chirality and for developing new synthetic and therapeutic applications.
Properties
Molecular Formula |
C5H10Cl3N |
|---|---|
Molecular Weight |
190.49 g/mol |
IUPAC Name |
(1R)-1-[(1R)-2,2-dichlorocyclopropyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9Cl2N.ClH/c1-3(8)4-2-5(4,6)7;/h3-4H,2,8H2,1H3;1H/t3-,4-;/m1./s1 |
InChI Key |
JVHRGLXYUAIUIE-VKKIDBQXSA-N |
Isomeric SMILES |
C[C@H]([C@H]1CC1(Cl)Cl)N.Cl |
Canonical SMILES |
CC(C1CC1(Cl)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















